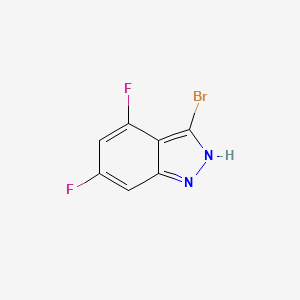
3-溴-4,6-二氟-1H-吲唑
描述
3-Bromo-4,6-difluoro-1H-indazole is a derivative of the indazole family, which is a class of heterocyclic compounds featuring a fused benzene and pyrazole ring. Indazoles are of significant interest in medicinal chemistry due to their pharmacological properties. Although the provided papers do not directly discuss 3-Bromo-4,6-difluoro-1H-indazole, they do provide insights into the synthesis and properties of related indazole compounds, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of indazole derivatives often involves the functionalization of existing indazole scaffolds. For instance, the synthesis of 7-substituted or 3,7-disubstituted 1H-indazoles is reported using palladium cross-coupling reactions, which could be a potential method for introducing bromo and fluoro substituents onto the indazole core . Similarly, the bromo-directed N-2 alkylation of NH-1,2,3-triazoles provides a regioselective process for synthesizing poly-substituted triazoles, which could be adapted for the synthesis of substituted indazoles .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be characterized using spectroscopic techniques and crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single-crystal X-ray diffraction, revealing details about bond lengths and angles that could be similar in 3-Bromo-4,6-difluoro-1H-indazole . The crystal packing and hydrogen bonding patterns observed in these structures can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including cycloadditions, halogenations, and cross-coupling reactions. The 1,3-dipolar cycloaddition used to synthesize 2H-indazole-4,7-dione derivatives demonstrates the reactivity of the indazole ring system towards electrophilic and nucleophilic reagents . Bromination reactions are also relevant, as seen in the synthesis of brominated indazole diones, which could be applied to the bromination of the 3-position in 3-Bromo-4,6-difluoro-1H-indazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be influenced by their substituents. The presence of bromo and fluoro groups in 3-Bromo-4,6-difluoro-1H-indazole would likely affect its electron distribution, polarity, and overall reactivity. Computational studies, such as those performed on 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, can predict properties like molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects, which could be insightful for understanding the properties of 3-Bromo-4,6-difluoro-1H-indazole .
科学研究应用
医药化学:药物合成
3-溴-4,6-二氟-1H-吲唑: 是医药化学领域中合成各种药理活性分子的宝贵中间体。 其独特的结构可以用于创造基于吲唑的化合物,这些化合物可以作为激酶抑制剂,在癌症和其他疾病的治疗中至关重要 .
材料科学:有机电子学
在材料科学领域,这种化合物因其在有机电子学中的潜在用途而被探索。 吲唑核心可用于有机半导体的开发,因为它富含电子,有利于电荷传输.
农业化学:杀虫剂开发
吲唑部分在新型杀虫剂的开发中也很重要。 将其整合到杀虫剂分子中可以增强其活性,并提高其对各种农业害虫的专一性.
生物化学:酶抑制研究
研究人员使用3-溴-4,6-二氟-1H-吲唑来研究酶抑制,特别是在参与疾病途径的酶中。 通过了解吲唑衍生物如何与酶相互作用,可以制定新的治疗策略 .
化学生物学:探针合成
这种化合物是合成化学探针的起点。 这些探针可用于标记或修饰生物分子,有助于研究生物过程并鉴定疾病生物标志物.
分析化学:色谱标准
由于其结构和性质明确,3-溴-4,6-二氟-1H-吲唑可用作色谱分析中的标准,以校准仪器或开发新的分析方法 .
神经科学:神经递质受体研究
已知吲唑衍生物与各种神经递质受体相互作用。 研究3-溴-4,6-二氟-1H-吲唑与这些相互作用可以导致发现治疗神经疾病的新药物.
环境科学:污染物降解
最后,3-溴-4,6-二氟-1H-吲唑的反应性可用于环境科学中研究污染物的降解。 其溴和氟原子可能促进类似于环境中有机污染物分解的反应.
作用机制
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives generally interact with their targets by binding to the active site, leading to the inhibition, regulation, or modulation of the target . This interaction can result in changes in the biochemical pathways regulated by these targets .
Biochemical Pathways
Given that indazole derivatives can target kinases like chk1, chk2, and sgk , it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Indazole derivatives have been associated with various biological activities, such as anti-inflammatory effects
Action Environment
It is generally recommended to store the compound in an inert atmosphere at temperatures between 2-8°c. This suggests that temperature and atmospheric conditions could potentially influence the compound’s stability and efficacy.
安全和危害
未来方向
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely focus on the development of new synthetic methods and the exploration of their biological activities.
生化分析
Biochemical Properties
3-Bromo-4,6-difluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including 3-Bromo-4,6-difluoro-1H-indazole, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can affect various cellular processes, including cell growth and differentiation. Additionally, 3-Bromo-4,6-difluoro-1H-indazole may interact with other biomolecules, such as DNA and RNA, potentially influencing gene expression and protein synthesis.
Cellular Effects
The effects of 3-Bromo-4,6-difluoro-1H-indazole on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-4,6-difluoro-1H-indazole has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation and survival . By inhibiting key enzymes in this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting potential antitumor activity. Furthermore, 3-Bromo-4,6-difluoro-1H-indazole can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-Bromo-4,6-difluoro-1H-indazole exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, leading to their inhibition or activation. For instance, 3-Bromo-4,6-difluoro-1H-indazole can bind to the active site of kinases, preventing their phosphorylation activity . This inhibition disrupts downstream signaling pathways, resulting in altered cellular responses. Additionally, 3-Bromo-4,6-difluoro-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-4,6-difluoro-1H-indazole can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4,6-difluoro-1H-indazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of 3-Bromo-4,6-difluoro-1H-indazole on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-Bromo-4,6-difluoro-1H-indazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis in cancer cells . At higher doses, 3-Bromo-4,6-difluoro-1H-indazole can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-Bromo-4,6-difluoro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the solubility of 3-Bromo-4,6-difluoro-1H-indazole, facilitating its excretion from the body. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and utilization in cells.
Transport and Distribution
The transport and distribution of 3-Bromo-4,6-difluoro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, 3-Bromo-4,6-difluoro-1H-indazole can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its lipophilicity, with higher accumulation observed in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of 3-Bromo-4,6-difluoro-1H-indazole plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, 3-Bromo-4,6-difluoro-1H-indazole can be phosphorylated by kinases, leading to its translocation to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, the compound can accumulate in mitochondria, affecting mitochondrial function and energy production.
属性
IUPAC Name |
3-bromo-4,6-difluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZJDWENSGDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646404 | |
| Record name | 3-Bromo-4,6-difluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887567-78-4 | |
| Record name | 3-Bromo-4,6-difluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,6-difluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



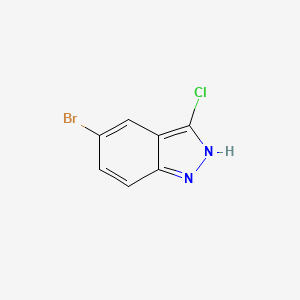
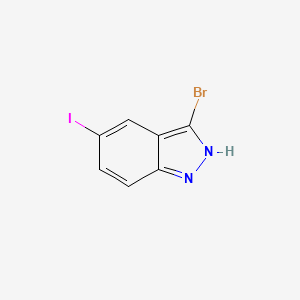

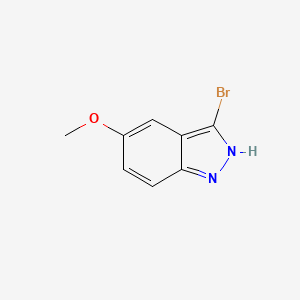
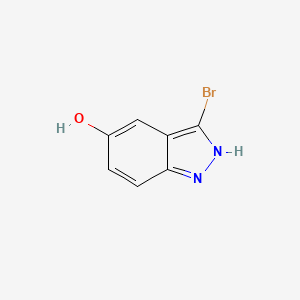


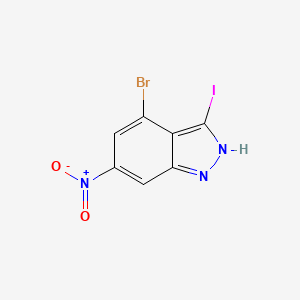

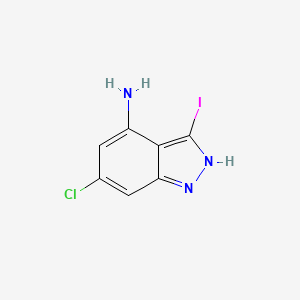
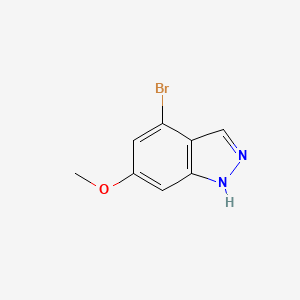
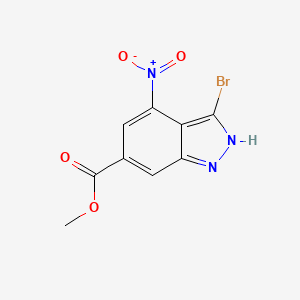
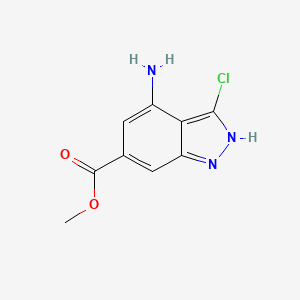
![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)